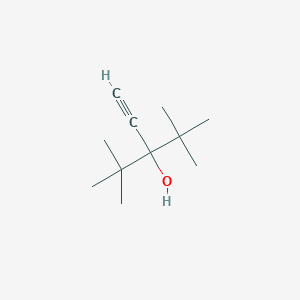
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is an organic compound with the molecular formula C11H22O2Si. It is a colorless to slightly yellow oily liquid with a special smell. This compound is often used in organic synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol. Another method includes the reaction between hexadiynol and dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halogenated compounds, amines
Aplicaciones Científicas De Investigación
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- has a wide range of applications in scientific research:
Biology: Utilized in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed as a surfactant, brazing agent, and additive in rubber and plastic manufacturing.
Mecanismo De Acción
The mechanism of action of 1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanol, 3-methyl-: Similar in structure but lacks the dimethyl and tert-butyl groups.
1-Penten-3-ol: Shares the penten-3-ol backbone but differs in the presence of additional functional groups.
Uniqueness
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl and dimethyl groups enhances its stability and makes it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
33420-19-8 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
3-tert-butyl-4,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-8-11(12,9(2,3)4)10(5,6)7/h1,12H,2-7H3 |
Clave InChI |
ZBSXJDSSZCGLNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C#C)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















